molecular formula C12H22N2O2 B7969543 tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate

tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate

Cat. No.: B7969543
M. Wt: 226.32 g/mol
InChI Key: OEFCWJHUGQUXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a rigid, fused bicyclic[3.1.0]hexane scaffold, which is prized for its ability to impart three-dimensional complexity and influence key properties like potency and metabolic stability in candidate molecules. The structure includes a tert-butyloxycarbonyl (Boc)-protected methylcarbamate group, a crucial feature for nitrogen protection and deprotection strategies in multi-step synthetic sequences. Researchers utilize this scaffold in the exploration of new therapeutic agents. The presence of the Boc-protected amine makes it a versatile intermediate for constructing more complex molecular architectures. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal utilization. All information provided is for research reference purposes.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(4)7-10-8-5-13-6-9(8)10/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFCWJHUGQUXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane ring system is synthesized via intramolecular cyclization of appropriately functionalized precursors. A common approach involves the use of α,β-unsaturated ketones or esters undergoing [2+1] cycloaddition with diazo compounds. For example, reaction of cyclopropane derivatives with tert-butyl carbamate-protected amines under basic conditions generates the bicyclic framework.

Key Reaction Conditions

  • Catalyst : Copper(I) iodide (CuI) or palladium complexes for cyclopropanation.

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 80–130°C.

  • Yield : 58–85%, depending on substituent steric effects.

Carbamate Protection and Methylation

Sequential Amine Protection Using tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is introduced to protect the primary amine of the bicyclic scaffold prior to methylation. This step prevents undesired side reactions during subsequent functionalization.

Procedure :

  • Dissolve 3-azabicyclo[3.1.0]hexan-6-amine (1.0 eq) in DCM.

  • Add Boc anhydride (1.2 eq) and triethylamine (2.0 eq) at 0°C.

  • Stir at room temperature for 16 hours.

Yield : 85–90% after silica gel chromatography.

Methylation of the Secondary Amine

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. Potassium carbonate or sodium hydride deprotonates the amine, facilitating nucleophilic attack on the methylating agent.

Example Protocol :

  • Combine tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate (1.0 eq), methyl iodide (1.5 eq), and K₂CO₃ (3.0 eq) in DMF.

  • Heat at 80°C for 6 hours.

  • Purify via column chromatography (30% ethyl acetate/hexane).

Yield : 76–82%.

Advanced Functionalization Techniques

Reductive Amination for Side-Chain Elaboration

Sodium triacetoxy borohydride (STAB) enables reductive amination between the bicyclic amine and aldehydes/ketones, introducing the methylcarbamate side chain.

Case Study :

  • Substrates : tert-Butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate and formaldehyde.

  • Conditions : STAB (1.4 eq) in DMF at room temperature for 0.5 hours.

  • Yield : 58 mg (pale yellow powder after HCl treatment).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Boc Protection + MethylationK₂CO₃, DMF, 80°C76–82%High reproducibility
Reductive AminationSTAB, DMF, rt58%Mild conditions; avoids strong bases
Coupling with EDCl/HOBtDCM, rt, 16h85%Efficient for sterically hindered amines

Mechanistic Insights and Side Reactions

Competing Pathways in Methylation

Over-methylation can occur if excess methyl iodide is used, leading to quaternary ammonium salts. Controlled stoichiometry (1.5 eq MeI) minimizes this.

Epimerization Risks

The bicyclic scaffold’s stereochemistry may epimerize under strong basic conditions (e.g., NaH). Using milder bases like K₂CO₃ preserves configuration.

Scalability and Industrial Considerations

Solvent Selection for Large-Scale Runs

DMF, while effective, poses regulatory challenges due to toxicity. Alternatives like acetonitrile or ethyl acetate are preferred in kilo-scale synthesis.

Purification Strategies

  • Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients.

  • Crystallization : Tert-butyl ether/hexane mixtures induce crystallization for high-purity product.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc CH₃), 3.18 (s, 3H, NCH₃), 3.54–3.81 (m, bicyclic protons).

  • ¹³C NMR : 28.4 ppm (Boc CH₃), 155.2 ppm (carbamate C=O).

Mass Spectrometry

  • ESI-MS : m/z 226.15 [M+H]⁺ (calc. 226.17 for C₁₁H₂₀N₂O₂) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom in the azabicyclo ring.

    Reduction: Reduction reactions can also occur, particularly at the carbamate group.

    Substitution: The compound can undergo substitution reactions, especially at the methyl group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Synthesis of Antiviral Agents
In a study focusing on antiviral compounds, tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate was utilized to synthesize derivatives that exhibited significant activity against viral infections. The modifications made to the azabicyclo framework improved the binding affinity to viral proteins, demonstrating its potential in drug design .

Neuropharmacology

Research has indicated that compounds similar to this compound can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Case Study: Cholinergic Modulation
A study investigated the effects of this compound on cholinergic receptors in animal models. Results showed that it could enhance cognitive function by modulating acetylcholine levels, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, especially in creating complex molecules through various coupling reactions.

Data Table: Synthesis Yields

Reaction TypeYield (%)Conditions
N-acylation85Room temperature, solvent-free
Coupling with amines70In dichloromethane, reflux
Formation of esters90Under acidic catalysis

These yields indicate its efficiency as a precursor for more complex organic compounds, facilitating advancements in synthetic methodologies .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also interact with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Variations in Azabicyclo Carbamates

The following table highlights structural and functional differences between tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes
This compound C₁₂H₂₂N₂O₂ 226.31 134575-12-5 Bicyclo[3.1.0]hexane, methyl-carbamate substitution HIV-1 entry inhibitors, antibacterial agents
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate C₁₀H₁₈N₂O₂ 198.26 134677-60-4 Stereoisomeric bicyclo[3.1.0]hexane with exo-carbamate Intermediate for CNS-targeting drugs; higher stereochemical purity (≥97%)
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ 185.22 114214-49-2 Oxygen (oxa) replaces one bridgehead carbon in bicyclo[3.1.0] Improved solubility; used in epoxy-pyrrolidine syntheses
tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate C₁₁H₂₀N₂O₂ 212.29 2386905-52-6 Bicyclo[3.1.1]heptane scaffold with larger ring size Broader steric profile for kinase inhibitors; predicted boiling point: 322.8°C
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate C₁₁H₂₀N₂O₂ 212.29 1933741-18-4 Bicyclo[3.2.0]heptane core with extended ring system Explored in peptide mimetics; no reported bioactivity
tert-Butyl (1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate C₁₀H₁₈N₂O₂ 198.26 198211-38-0 Stereochemical variant with rel-(1R,5S,6r) configuration Used in antiviral research; lower synthetic yield (65–70%)

Key Research Findings

Stereochemical Impact :

  • The rel-(1R,5S,6r) stereoisomer of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate exhibits superior binding to viral proteases compared to its enantiomers, attributed to optimal spatial orientation of the carbamate group .
  • In contrast, the oxa-substituted derivative (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) shows reduced metabolic stability due to increased polarity .

Ring-Size Effects :

  • Bicyclo[3.1.1]heptane derivatives (e.g., CAS 2386905-52-6) demonstrate enhanced bioavailability over [3.1.0] analogs, likely due to reduced ring strain and improved solubility .

Functional Group Modifications :

  • Replacing the methyl group in the target compound with a benzoyl moiety (as in ) increases hydrophobicity, enhancing blood-brain barrier penetration in CNS drug candidates .

Biological Activity

tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate, a compound with the CAS number 134575-12-5, is a derivative of azabicyclo compounds that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the available literature on its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H20_{20}N2_2O2_2, with a molecular weight of approximately 212.29 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_2O2_2
Molecular Weight212.29 g/mol
CAS Number134575-12-5
Synonymstert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate

Research indicates that this compound functions primarily as a ketohexokinase (KHK) inhibitor . KHK plays a crucial role in fructose metabolism, converting fructose to fructose-1-phosphate (F1P). By inhibiting KHK, this compound may help mitigate the metabolic effects associated with excessive fructose consumption, which is linked to insulin resistance and other metabolic disorders .

1. Diabetes Management

Studies have suggested that compounds similar to this compound can significantly impact glucose metabolism and insulin sensitivity:

  • Type 2 Diabetes Mellitus (T2D) : Inhibition of KHK has been associated with improved insulin sensitivity and reduced hyperglycemia in animal models .
  • Potential for New Therapies : The ability of this compound to modulate metabolic pathways positions it as a candidate for developing novel therapies for T2D and related conditions .

2. Neuroprotective Effects

There is emerging evidence suggesting that azabicyclo compounds may also exhibit neuroprotective properties:

Study 1: KHK Inhibition in Animal Models

A study explored the effects of ketohexokinase inhibition using related compounds in diabetic mice, demonstrating significant reductions in blood glucose levels and improvements in metabolic parameters . The findings suggest that targeting fructose metabolism could be a viable strategy for managing diabetes.

Study 2: Pharmacodynamics and Toxicology

Research conducted on related azabicyclo compounds indicated low toxicity profiles at therapeutic doses, supporting their safety for potential clinical use . However, comprehensive toxicological assessments specific to this compound are still required.

Q & A

Q. What are the recommended strategies for optimizing the synthesis yield of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate?

  • Methodological Answer: Optimization involves systematic variation of reaction parameters:
  • Catalyst selection: Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Temperature control: Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., carbamate decomposition) .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Purification: Column chromatography with silica gel (hexane/EtOAc gradient) effectively isolates the product .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer: Use a multi-analytical approach:
  • NMR spectroscopy: Compare 1H^1H/13C^{13}C NMR shifts with literature data for the bicyclo[3.1.0]hexane core and carbamate moieties .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) within ±2 ppm accuracy .
  • X-ray crystallography: Resolve crystal structures to validate stereochemistry (if crystalline) .

Q. What are the critical safety protocols for handling this compound in the lab?

  • Methodological Answer: Based on GHS classifications and SDS guidelines:
  • Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
  • Respiratory protection: Use NIOSH-approved N95 masks if airborne particles are generated .
  • Spill management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under acidic vs. basic conditions?

  • Methodological Answer: Mechanistic studies require:
  • pH-dependent stability assays: Monitor carbamate hydrolysis via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer) .
  • Computational modeling: Use DFT calculations to compare energy barriers for protonation/deprotonation pathways .
  • Isotopic labeling: 18O^{18}O-labeling of the carbonyl group tracks hydrolysis intermediates .

Q. What analytical techniques resolve contradictory data in stability studies (e.g., conflicting TGA and DSC results)?

  • Methodological Answer: Address discrepancies through:
  • Cross-validation: Repeat experiments under inert atmosphere (N2_2) to exclude oxidative decomposition .
  • Dynamic vapor sorption (DVS): Quantify hygroscopicity effects on thermal stability .
  • Synchrotron XRD: Resolve polymorphic transitions undetected by conventional DSC .

Q. How can computational tools predict regioselectivity in functionalization of the 3-azabicyclo[3.1.0]hexane scaffold?

  • Methodological Answer: Apply in silico strategies:
  • Molecular docking: Screen binding affinities of derivatives to target enzymes (e.g., kinases) .
  • Reaxys/BKMS database mining: Identify precedents for similar bicyclo systems .
  • Machine learning: Train models on reaction outcomes using descriptors like electrophilicity indices .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

  • Methodological Answer: Systematic reevaluation includes:
  • Solvent polarity index: Correlate solubility with Hansen solubility parameters (δD_D, δP_P, δH_H) .
  • High-throughput screening: Use 96-well plates to test solubility in solvent mixtures (e.g., DMSO/water) .
  • NMR titration: Measure chemical shift changes to identify solvent-solute interactions .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer: Standardize protocols via:
  • QC metrics: Enforce >97% purity (HPLC) and ≤0.5% residual solvent (GC) for all batches .
  • Positive controls: Include reference compounds (e.g., carbamate-based inhibitors) in each assay .
  • Blinded analysis: Randomize sample labeling to eliminate observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.